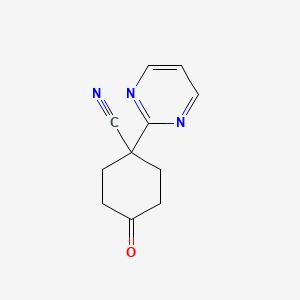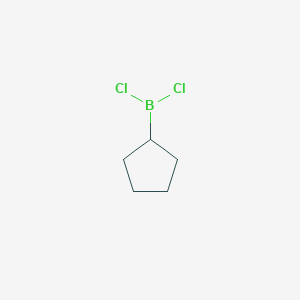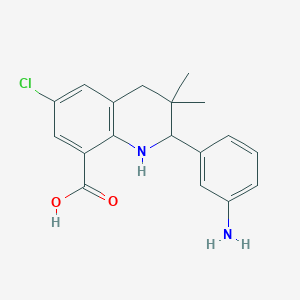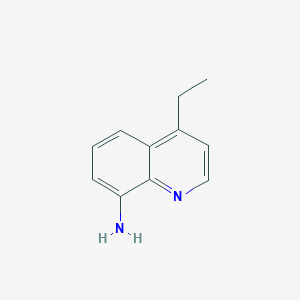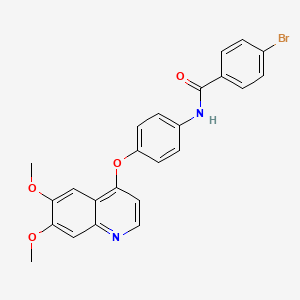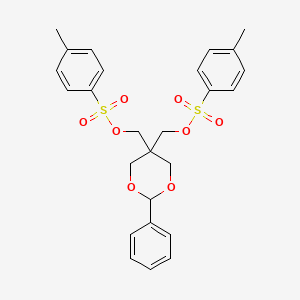![molecular formula C15H13N3O2 B8712737 ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8712737.png)
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate
概要
説明
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with ethyl 2-bromoacetate, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of microwave irradiation to facilitate the reaction, which is both solvent- and catalyst-free .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
類似化合物との比較
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities and applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-c]pyrimidine: Exhibits unique properties and applications in drug discovery.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
特性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13-10-18-9-11(6-7-14(18)17-13)12-5-3-4-8-16-12/h3-10H,2H2,1H3 |
InChIキー |
LTTCCMABTWTJAD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
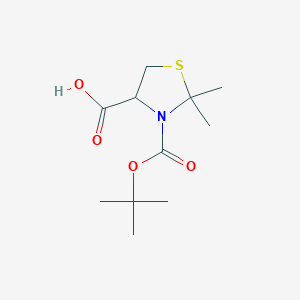

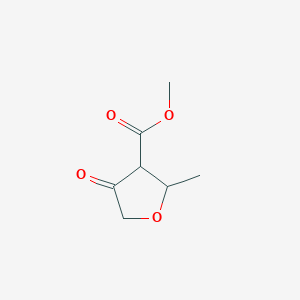

![3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide](/img/structure/B8712693.png)
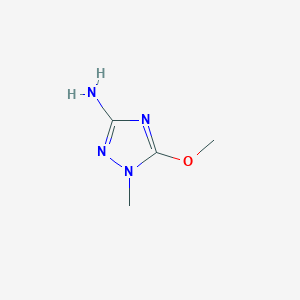
![5-Methylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8712700.png)
